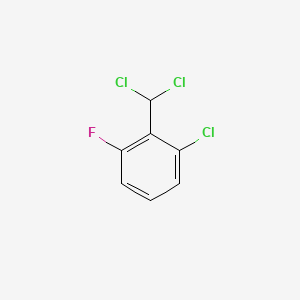

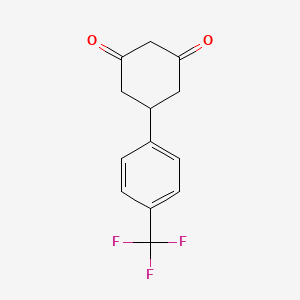

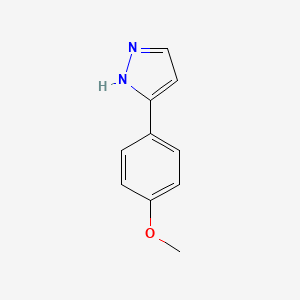

![molecular formula C7H4ClN3O2 B1297739 3-Chloro-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-45-9](/img/structure/B1297739.png)

3-Chloro-8-nitroimidazo[1,2-a]pyridine

説明

3-Chloro-8-nitroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. This compound is of interest due to its potential as a building block in organic synthesis and medicinal chemistry, as it can be further functionalized to create a variety of derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of related 3-nitroimidazo[1,2-a]pyridine derivatives has been reported in several studies. For instance, a new heterocyclic reductive alkylating agent, 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine, was synthesized and shown to react under phase-transfer catalysis conditions to yield C-alkylated derivatives . Another study reported the synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines using sodium dichloroiodide, which provided moderate to good yields and tolerated various functional groups . These methods highlight the reactivity of the nitro and chloro substituents in facilitating further chemical transformations.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various analytical techniques. X-ray crystallography confirmed the structure of a related compound, N-(2-pyridyl)-benzimidoyl cyanide, which was initially thought to be a ring-closed product but was found to be an open-chain derivative . This underscores the importance of rigorous structural determination in the study of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit versatile reactivity, allowing for the expansion of structural diversity. For example, Suzuki–Miyaura cross-coupling reactions have been used to arylate 2-chloro-3-nitroimidazo[1,2-a]pyridine, followed by reduction of the nitro group to an amine, which afforded various amides, anilines, and ureas . The nitro group in these compounds is crucial for facilitating chlorine displacement during nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-8-nitroimidazo[1,2-a]pyridine and its derivatives are influenced by the presence of electron-withdrawing nitro and chloro groups. These substituents affect the electron density of the heterocyclic ring system, which in turn influences the compound's reactivity towards nucleophilic and electrophilic agents. The properties of these compounds are typically characterized using NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography when possible .

科学的研究の応用

Medicinal Chemistry Applications

Nitroimidazoles, a class to which 3-Chloro-8-nitroimidazo[1,2-a]pyridine structurally relates, are highlighted for their wide variety of potential applications in medicinal chemistry. They have been actively researched as drugs, artificial diagnostics, pathological probes, and more. Specifically, they are widely used in clinics for their anticancer, antimicrobial, and antiparasitic properties. The systematic review by Li et al. (2018) emphasizes the current researches and applications of nitroimidazole compounds, including their roles in antitumor, antibacterial, antifungal, antiparasitic, antitubercular, antihypertensive drugs, as well as artificial diagnostics and pathological probes. This suggests that 3-Chloro-8-nitroimidazo[1,2-a]pyridine could potentially be investigated for similar applications, given its structural relation to nitroimidazoles (Li et al., 2018).

Optical Sensors and Biological Applications

Pyrimidine and imidazole derivatives, akin to 3-Chloro-8-nitroimidazo[1,2-a]pyridine, have been used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application extends to a range of biological and medicinal applications, suggesting that similar compounds could be explored for the development of new optical sensors with biological relevance. The review by Jindal and Kaur (2021) on pyrimidine appended optical sensors consolidates various pyrimidine-based optical sensors, highlighting their potential in biological applications (Jindal & Kaur, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

将来の方向性

Imidazo[1,2-a]pyridines, including 3-Chloro-8-nitroimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as bioactive scaffolds . Future research may focus on developing environmentally benign synthetic strategies and exploring new applications of these compounds .

特性

IUPAC Name |

3-chloro-8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEQCVZXCWHLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345838 | |

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-8-nitroimidazo[1,2-a]pyridine | |

CAS RN |

52310-45-9 | |

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

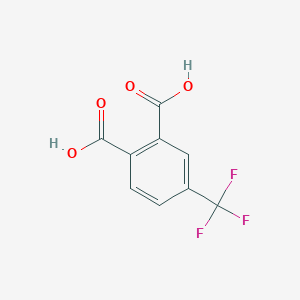

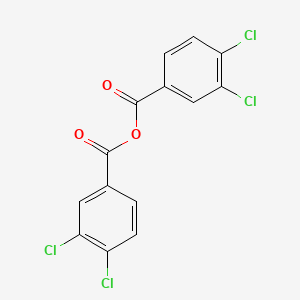

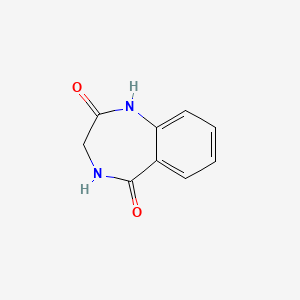

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)